N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
“N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide” appears to be a complex organic compound. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a pyrimidine ring, which is a type of aromatic compound. The compound also contains functional groups such as amide, hydroxy, and sulfanyl.
Synthesis Analysis
Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve the formation of the benzothiazole and pyrimidine rings in separate steps, followed by the introduction of the amide, hydroxy, and sulfanyl groups.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and pyrimidine rings would likely contribute to the compound’s stability and possibly its reactivity.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the presence of the benzothiazole and pyrimidine rings, as well as the amide, hydroxy, and sulfanyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and pyrimidine rings could influence its solubility, stability, and reactivity.Scientific Research Applications
Molecular Structure and Conformation
N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide and its derivatives exhibit distinct molecular conformations and structures, often characterized by a folded conformation around the methylene C atom of the thioacetamide bridge. The inclination angles between the pyrimidine and benzene rings in these structures play a pivotal role in their stability and reactivity. This conformational specificity is crucial for understanding the compound's interactions and potential applications in various domains, such as material science and pharmaceuticals (Subasri et al., 2016), (Subasri et al., 2017).
Synthesis and Catalysis
The compound has been involved in novel synthesis processes. For instance, its derivatives were prepared through carbodiimide condensation catalysis, highlighting a convenient and fast method for creating novel chemical entities. This approach not only expands the chemical repertoire of benzothiazolyl acetamides but also offers new avenues for the synthesis of other complex molecules, potentially useful in drug discovery and material sciences (Yu et al., 2014).
Pharmacological and Antimicrobial Activities
N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide derivatives have been investigated for their antimicrobial properties. These compounds have demonstrated potential against a range of bacterial and fungal species, suggesting their utility in developing new antimicrobial agents. The intricate relationship between their molecular structure and antimicrobial activity paves the way for further research in optimizing these compounds for medical use (Incerti et al., 2017), (Kale and Mene, 2013).
Safety And Hazards
Without specific information, it’s hard to provide a detailed safety and hazards analysis. However, like all chemicals, this compound should be handled with care to avoid exposure.
Future Directions
The future directions for the study of this compound would depend on its potential applications. For example, if it were found to have useful biological activity, it could be further studied as a potential drug.
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3S2/c18-9-5-10(19)16-12(15-9)21-6-11(20)17-13-14-7-3-1-2-4-8(7)22-13/h1-5H,6H2,(H,14,17,20)(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLHYHMKRCAGJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=CC(=O)N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
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